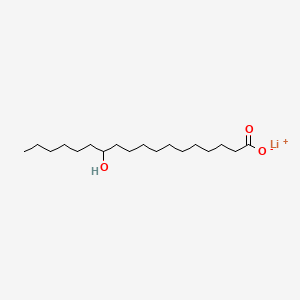

ステアリン酸12-ヒドロキシリチウム

概要

説明

Lithium 12-hydroxystearate is a fatty acid salt, commonly known as a “lithium soap”. It is the most common soap used to stabilize and thicken lubricating greases . Lithium salts are generally preferred to soaps with other counterions such as sodium, calcium, and barium .

Synthesis Analysis

To produce lithium 12-hydroxystearate, lithium hydroxide and the fatty acid are combined in an aqueous medium. With vigorous stirring, dilute monohydrate lithium hydroxide is gradually added to a dispersion of the fatty acid in water heated to slightly below boiling .Molecular Structure Analysis

The molecular formula of lithium 12-hydroxy stearate is C18H35LiO3 .Chemical Reactions Analysis

Lithium 12-hydroxystearate forms efficiently packed aggregates, which is consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .Physical and Chemical Properties Analysis

Lithium 12-hydroxystearate is a white solid with a molar mass of 306.42 g/mol. It has a melting point of 200–220 ºC and a water solubility of approximately 200 mg/L .科学的研究の応用

潤滑グリース

ステアリン酸12-ヒドロキシリチウムは、一般的に「リチウム石鹸」として知られており、潤滑グリースの安定化と増粘に使用される最も一般的な石鹸です . これは、効率的に充填された凝集体、比較的高い融点、および凝集体におけるヒドロキシル水素結合の高い頻度と一致しています . これにより、ステアリン酸12-ヒドロキシリチウムから製造されたグリースは、より高い性能を発揮します .

レオロジーおよびトライボロジー特性

ビス(ピナコラート)ジボロン(B 2 Pin 2)をリチウムグリースに導入すると、ステアリン酸12-ヒドロキシリチウムのルイス酸塩基錯体が形成されます . この相互作用により、石鹸繊維構造の強度が向上し、摺動プロセス中のグリースの摩擦と摩耗が低減されます . これは、グリースの耐用年数を延ばすために有益です .

リチウムイオン電池用アノード材料

ステアリン酸12-ヒドロキシリチウムは、リチウムイオン電池のアノード材料として、ヘマタイトの酸素空孔による電気化学的性能の向上に使用されてきました .

貴重な金属の回収

ステアリン酸12-ヒドロキシリチウムは、使用済みリチウムイオン電池の廃棄されたカソード材料から貴重な金属を穏やかなリン酸を使用して回収する際に役割を果たします .

炭酸リチウムの回収

これは、使用済みリチウムイオン電池のカソードスクラップからの炭酸リチウムの回収にも関与しており、クローズドループプロセスに貢献しています .

医薬品研究

医薬品研究の分野では、ステアリン酸12-ヒドロキシリチウムは、革新的な薬物候補の合成における重要な構成要素として機能します . その化学構造と特性は、幅広い健康状態に対処する標的療法の開発における貴重な出発物質または中間体となります .

作用機序

Target of Action

Lithium 12-hydroxystearate, a chemical compound classified as a lithium soap, primarily targets the production of lubricating greases . In chemistry, “soap” refers to salts of fatty acids . Lithium 12-hydroxystearate is a key component of many lubricating greases .

Mode of Action

Lithium 12-hydroxystearate interacts with its targets by exhibiting high oxidation stability and a dropping point up to around 200 °C . This compound is used in the production of lithium greases, which are preferred for their water resistance, and their oxidative and mechanical stability .

Biochemical Pathways

The biochemical pathways affected by Lithium 12-hydroxystearate primarily involve the production of lubricating greases. The compound is used as a gelling agent or thickener in the production of these greases . It allows difficult grease formulations to be made in significantly less time, with fewer steps, less energy, and greater accuracy and consistency than the conventional in-situ grease method .

Result of Action

The result of Lithium 12-hydroxystearate’s action is the production of high-performance greases. These greases exhibit high oxidation stability and are resistant to water . They are used widely in motor vehicles, aircraft, and heavy machinery .

Action Environment

The action of Lithium 12-hydroxystearate can be influenced by environmental factors. For instance, the compound exhibits a high dropping point, making it suitable for use in high-temperature environments . Additionally, it is suitable for use with heat-sensitive base oils (such as soy, vegetable, or ester) and additives that may degrade or hydrolyze during conventional in-situ processing .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Lithium 12-hydroxystearate exhibits high oxidation stability . It is a lithium salt formed from the most efficiently packed aggregates, consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .

Cellular Effects

It is known that lithium salts, including Lithium 12-hydroxystearate, are generally preferred for their water resistance, and their oxidative and mechanical stability .

Molecular Mechanism

It is known that lithium salts, including Lithium 12-hydroxystearate, form efficiently packed aggregates, which is consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .

Temporal Effects in Laboratory Settings

Lithium 12-hydroxystearate exhibits high oxidation stability and a dropping point up to around 200 °C . Most greases used today in motor vehicles, aircraft, and heavy machinery contain lithium stearates, mainly Lithium 12-hydroxystearate .

Metabolic Pathways

It is known that to produce Lithium 12-hydroxystearate, lithium hydroxide and the fatty acid are combined in an aqueous medium .

Transport and Distribution

Lithium 12-hydroxystearate is usually dispersed in synthetic oils such as silicone oil and ester oil for applications . The synthetic oils are preferred for their greater stability and ability to perform at extreme temperatures .

Subcellular Localization

It is known that Lithium 12-hydroxystearate is a key component of many lubricating greases , suggesting that it may be found in areas where such greases are utilized.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Lithium 12-hydroxystearate can be achieved through the reaction of 12-hydroxystearic acid with lithium hydroxide.", "Starting Materials": [ "12-hydroxystearic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve 12-hydroxystearic acid in a suitable solvent such as ethanol or methanol.", "Add lithium hydroxide to the solution and stir until complete dissolution.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature and filter the precipitated Lithium 12-hydroxystearate.", "Wash the product with a suitable solvent to remove any impurities.", "Dry the product under vacuum at a suitable temperature." ] } | |

CAS番号 |

7620-77-1 |

分子式 |

C18H36LiO3 |

分子量 |

307.4 g/mol |

IUPAC名 |

lithium;12-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21); |

InChIキー |

FNMGNZIEIFTAPZ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |

正規SMILES |

[Li].CCCCCCC(CCCCCCCCCCC(=O)O)O |

| 7620-77-1 | |

物理的記述 |

Liquid; OtherSolid; WetSolid, Liquid |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of lithium 12-hydroxystearate?

A1: Lithium 12-hydroxystearate is a lithium salt of 12-hydroxystearic acid. Its structure consists of a long hydrocarbon chain (C18) with a carboxylate group (-COO-) at one end and a hydroxyl group (-OH) attached to the 12th carbon atom. The lithium ion (Li+) interacts with the carboxylate group, forming the soap molecule.

Q2: How does lithium 12-hydroxystearate interact with base oil in grease formulations?

A2: Lithium 12-hydroxystearate molecules self-assemble into complex, three-dimensional networks within the base oil. [] These networks, often described as fibrous structures, trap the base oil and impart the characteristic semi-solid consistency to the grease. []

Q3: How does the structure of these fibers influence the grease properties?

A3: The size, shape, and arrangement of lithium 12-hydroxystearate fibers directly impact the grease's rheology, mechanical stability, and lubrication properties. [, , ] For instance, longer fibers contribute to higher viscosity and improved load-carrying capacity, while shorter fibers can enhance pumpability and low-temperature performance. []

Q4: How does the choice of base oil affect the properties of lithium 12-hydroxystearate greases?

A4: Base oil viscosity significantly influences the grease's rheology and mechanical stability. [, ] Greases formulated with lower viscosity base oils tend to exhibit higher viscoelasticity and mechanical stability. [] Additionally, the type of base oil, such as mineral oil, poly-α-olefin, or synthetic ester, can impact the thickener's interaction with the oil, ultimately affecting the grease's overall performance. [, ]

Q5: What are the common additives used in lithium 12-hydroxystearate greases and how do they influence performance?

A5: Additives play a crucial role in enhancing the performance and longevity of lithium 12-hydroxystearate greases. Common additives include antioxidants, anti-wear agents, extreme pressure additives, and corrosion inhibitors. [, , , ] For instance, antioxidants like arylamine and phenol derivatives improve the grease's resistance to oxidation, prolonging its service life. [] Similarly, anti-wear agents such as zinc dialkyldithiophosphate (ZDDP) and molybdenum disulfide (MoS2) form protective layers on the metal surfaces, reducing friction and wear. [, , ]

Q6: How does the manufacturing process affect the properties of lithium 12-hydroxystearate greases?

A6: The manufacturing process, including factors like mixing conditions, cooling rates, and shear history, significantly impacts the final grease properties. [, , , ] For instance, controlling the cooling rate during grease production can influence the size and shape of the soap fibers, ultimately affecting the grease's texture and rheology. [, , ]

Q7: What are the alternatives to lithium 12-hydroxystearate as a grease thickener?

A7: While lithium 12-hydroxystearate is widely used, alternatives include other metallic soaps like calcium 12-hydroxystearate, lithium stearate, and complex soaps formed by combining different fatty acids. [, , , , ] Additionally, non-soap thickeners like polyurea and bentonite clays are gaining popularity. [, ] The choice of thickener depends on the specific application requirements, such as temperature range, load capacity, and environmental considerations.

Q8: What techniques are employed to characterize the structure of lithium 12-hydroxystearate greases?

A8: Researchers utilize various techniques to analyze the complex structure of these greases. These include:

- Rheometry: This technique measures the grease's flow and deformation behavior under various conditions, providing insights into its viscoelastic properties, yield stress, and thixotropy. [, , , , , ]

- Microscopy: Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) allow for visualizing the grease's microstructure, revealing the size, shape, and arrangement of soap fibers. [, , , , ]

- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) helps identify the functional groups present in the grease, providing information about the soap, base oil, and additives. [, , ]

- Thermal analysis: Techniques like differential scanning calorimetry (DSC) and TGA offer insights into the grease's thermal transitions, degradation behavior, and oxidative stability. [, , , ]

Q9: What are the environmental concerns related to lithium 12-hydroxystearate greases?

A9: While lithium 12-hydroxystearate greases offer excellent lubrication properties, their disposal raises environmental concerns due to the non-biodegradable nature of mineral oil-based greases. Research is ongoing to develop biodegradable alternatives using vegetable oils and other environmentally friendly materials. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)